molecular formula C16H26N2O B13282327 2-amino-N-benzyl-4-methyl-N-propylpentanamide

2-amino-N-benzyl-4-methyl-N-propylpentanamide

Cat. No.: B13282327
M. Wt: 262.39 g/mol
InChI Key: UWQABJANGZJCCT-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-4-methyl-N-propylpentanamide is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amine group, a benzyl group, and a pentanamide backbone.

Preparation Methods

The synthesis of 2-amino-N-benzyl-4-methyl-N-propylpentanamide involves several steps. One common method includes the reaction of 4-methylpentanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-amino-N-benzyl-4-methyl-N-propylpentanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-N-benzyl-4-methyl-N-propylpentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-4-methyl-N-propylpentanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-amino-N-benzyl-4-methyl-N-propylpentanamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-amino-N-benzyl-4-methyl-N-propylpentanamide

InChI

InChI=1S/C16H26N2O/c1-4-10-18(12-14-8-6-5-7-9-14)16(19)15(17)11-13(2)3/h5-9,13,15H,4,10-12,17H2,1-3H3

InChI Key

UWQABJANGZJCCT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N

Origin of Product

United States

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